(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride
Description
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a chiral brominated indole derivative characterized by an ethyl glycinate backbone substituted at the α-carbon with a 4-bromoindol-3-yl group. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological and crystallographic studies. Key structural features include:
- Molecular formula: C₁₁H₁₂BrClN₂O₂ (hydrochloride form).
- Molecular weight: ~321.6 g/mol.
- Core structure: A 4-bromo-substituted indole ring linked to an ethyl 2-aminoacetate moiety.
The (S)-configuration at the chiral center may further dictate stereoselective activity .
Properties
Molecular Formula |
C12H14BrClN2O2 |
|---|---|
Molecular Weight |
333.61 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(4-bromo-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)7-6-15-9-5-3-4-8(13)10(7)9;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
YSYUDHWJESPREH-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate: The brominated indole is then reacted with ethyl glycinate hydrochloride under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted indole derivative.
Scientific Research Applications
Structural Characteristics
The compound consists of an ethyl ester functional group, an amino group, and a brominated indole moiety. The presence of the bromine atom enhances its lipophilicity and biological interactions, making it a candidate for drug development. Its structure can be represented as follows:
The biological activity of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride has been explored through various computational and experimental methods:
- Quantitative Structure-Activity Relationship (QSAR) Modeling : Computational tools have predicted multiple biological activities, including potential anticancer effects.
- In Vitro Studies : Preliminary studies suggest that this compound may exhibit significant activity against various cancer cell lines, warranting further investigation.
Research Findings and Case Studies
Several studies have investigated the pharmacological potential of this compound:
- Anticancer Activity : Research indicates that this compound may inhibit tumor growth in vitro, showing promise as a lead compound for further development in cancer therapy.
- Computational Docking Studies : These studies have provided insights into how this compound interacts with proteins involved in disease pathways, suggesting mechanisms through which it may exert its biological effects.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Properties
The following table summarizes the target compound and its structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Analysis of Structural and Functional Differences
Indole vs. Phenyl/Oxane Substituents
- Target Compound: The 4-bromoindole core enables π-π stacking interactions with biological targets (e.g., serotonin receptors or enzymes in tryptophan metabolism).
- Phenyl Derivatives :
- 4-Bromo-3-chlorophenyl analog (): The chloro and bromo substituents increase steric bulk and electron-withdrawing effects, possibly altering binding kinetics compared to the indole system.
- 3-Fluoro-4-methoxyphenyl analog (): Fluorine’s electronegativity enhances dipole interactions, while methoxy improves solubility but reduces lipophilicity.
Impact of Substituent Position
- The 4-bromo position on the indole ring (target compound) may favor specific interactions compared to analogs with substituents on phenyl rings (e.g., 5-bromoindole derivatives in ). Bromine’s position influences electronic distribution and steric accessibility .
Salt Form and Solubility
- All compounds are hydrochloride salts, enhancing aqueous solubility. However, the indole derivative’s larger aromatic system may reduce solubility compared to smaller analogs like the oxane derivative .
Biological Activity
(S)-Ethyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate hydrochloride is a compound of increasing interest in pharmacological research, particularly due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₄BrClN₂O₂
- CAS Number : 1050909-49-3
- Molecular Weight : 297.15 g/mol
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of various kinases involved in cancer progression, particularly c-MET and SMO (Smoothened) pathways. In vitro studies have demonstrated significant inhibition of c-MET activity at concentrations as low as 20 μM, with some derivatives achieving over 72% inhibition .
- Synergistic Effects in Cancer Models : In combination therapies, this compound has been reported to enhance the efficacy of existing treatments for non-small cell lung cancer (NSCLC), particularly against resistant cell lines. This suggests a potential role in overcoming drug resistance by restoring sensitivity to EGFR-targeted therapies .
Biological Activity Overview
Case Studies
- NSCLC Resistance Models : A study evaluated the effects of this compound on gefitinib-resistant NSCLC cells. The compound restored drug sensitivity and reduced tumor growth in xenograft models, highlighting its potential as a combination therapy agent .
- Structural Modifications and Activity Correlation : Research into structural analogs revealed that halogen substitutions, particularly bromine, significantly enhanced kinase inhibition compared to non-substituted variants. This underscores the importance of molecular structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
